molecular formula C16H21N3O B2878648 N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)amino]acetamide CAS No. 1209226-58-3

N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)amino]acetamide

Cat. No. B2878648
CAS RN: 1209226-58-3
M. Wt: 271.364
InChI Key: ZUUQXTLLOGISHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)amino]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CPCA and has been shown to have a variety of biochemical and physiological effects when used in lab experiments.

Mechanism of Action

CPCA acts as a selective antagonist for the glycine receptor, which is a type of ionotropic receptor found in the central nervous system. This receptor plays a key role in regulating the activity of neurons in the brain, and its dysfunction has been implicated in a variety of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that CPCA can modulate the activity of the glycine receptor in a dose-dependent manner. This compound has been shown to reduce the amplitude and frequency of glycine receptor currents, indicating that it acts as a competitive antagonist for this receptor. Additionally, CPCA has been shown to have anxiolytic and analgesic effects in animal models, suggesting that it may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPCA in lab experiments is its high selectivity for the glycine receptor. This allows researchers to study the specific effects of this receptor without interference from other neurotransmitter systems. However, one limitation of using CPCA is its relatively low potency compared to other glycine receptor antagonists. This can make it difficult to achieve the desired level of receptor blockade in some experiments.

Future Directions

There are several potential future directions for research on CPCA. One area of interest is the development of more potent and selective glycine receptor antagonists based on the structure of CPCA. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications in neurological disorders. Finally, CPCA could be used as a tool to study the role of the glycine receptor in other physiological systems, such as the immune system or the gastrointestinal tract.

Synthesis Methods

The synthesis of CPCA involves the reaction of 2,4-dimethylaniline with ethyl 2-bromo-2-cyclopropylacetate, followed by the addition of sodium cyanide. The resulting product is then treated with acetic anhydride to yield the final compound.

Scientific Research Applications

CPCA has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have a high affinity for certain types of receptors in the brain, making it a useful tool for studying the mechanisms of action of these receptors.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dimethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-11-4-7-14(12(2)8-11)18-9-15(20)19-16(3,10-17)13-5-6-13/h4,7-8,13,18H,5-6,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUQXTLLOGISHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC(=O)NC(C)(C#N)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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